1-tert-butyl2-ethyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
Description
1-tert-Butyl 2-ethyl 2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate is a bicyclic organic compound featuring a partially saturated pyrrole ring substituted with a tert-butyl ester, an ethyl ester, and a methyl group. Its molecular structure confers unique steric and electronic properties, making it valuable in synthetic chemistry and drug discovery.
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-ethyl 5-methyl-2H-pyrrole-1,5-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-6-17-10(15)13(5)8-7-9-14(13)11(16)18-12(2,3)4/h7-8H,6,9H2,1-5H3 |
InChI Key |
VWMIQRGXMQVPSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C=CCN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-tert-butyl2-ethyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves several steps. One common method includes the reaction of tert-butyl acetoacetate with ethylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the compound with high purity .
Chemical Reactions Analysis
1-tert-butyl2-ethyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Scientific Research Applications
1-tert-butyl2-ethyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl2-ethyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Likely ~C₁₃H₂₁NO₄ (estimated based on substituent differences from analogues) .
- Reactivity : The ethyl ester may increase lipophilicity compared to methyl esters, influencing solubility and biological interactions .
Structural Analogues and Substituent Effects
The following table compares the target compound with key analogues, highlighting substituent-driven differences:
Key Observations:
- Ethyl vs. Methyl Esters : The ethyl ester in the target compound likely enhances lipophilicity compared to methyl esters, improving membrane permeability in biological systems .
- Trifluoromethyl vs. Methyl Groups: The trifluoromethyl group in the analogue (C₁₂H₁₆F₃NO₄) significantly increases lipophilicity and metabolic stability, making it more suitable for pharmaceuticals .
- Hydroxymethyl Substituents: The hydroxymethyl group in C₁₂H₂₁NO₅ introduces polarity, favoring aqueous solubility and prodrug strategies .
Biological Activity
1-tert-butyl-2-ethyl-2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate, identified by its CAS number 1470069-80-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 1-tert-butyl-2-ethyl-2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate is with a molecular weight of 227.26 g/mol. The compound features a pyrrole ring structure which is significant in various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1470069-80-7 |
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| Purity | 95% |
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal properties. For instance, a study demonstrated that similar pyrrole derivatives were effective against various strains of bacteria and fungi, suggesting that 1-tert-butyl-2-ethyl-2-methyl-2,5-dihydro-1H-pyrrole could possess similar activities .
Enzyme Inhibition
Research has shown that compounds with a pyrrole structure can act as inhibitors of critical enzymes involved in bacterial metabolism. For example, certain derivatives have been shown to inhibit enoyl-acyl carrier protein reductase (ENR) and dihydrofolate reductase (DHFR), which are essential for bacterial cell wall synthesis and folate metabolism respectively . The dual inhibition mechanism indicates potential applications in developing new antibiotics.
The mechanism by which 1-tert-butyl-2-ethyl-2-methyl-2,5-dihydro-1H-pyrrole exerts its biological effects may involve interaction with specific enzyme active sites. Molecular docking studies have suggested that these compounds can effectively bind to the active sites of target enzymes, thereby inhibiting their activity .
Case Study 1: Antibacterial Activity
A recent evaluation of synthesized pyrrole derivatives showed that several exhibited strong antibacterial activity against multi-drug resistant strains. The study highlighted the importance of structural modifications in enhancing biological activity, paving the way for the development of more effective antibacterial agents .
Case Study 2: Antitubercular Properties
Another investigation focused on the antitubercular properties of pyrrole derivatives. It was found that specific modifications to the pyrrole structure significantly enhanced their efficacy against Mycobacterium tuberculosis. The study underscored the potential for these compounds to serve as lead compounds in antitubercular drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
